N-(4-bromo-3-methylphenyl)thiolan-3-amine
Description
N-(4-bromo-3-methylphenyl)thiolan-3-amine is a brominated aromatic amine derivative featuring a thiolane (tetrahydrothiophene) ring substituted at the 3-position. Its molecular formula is C₁₁H₁₄BrNS, with a molecular weight of 272.21 g/mol. The compound’s structure combines a 4-bromo-3-methylphenyl group attached to the amine nitrogen of the thiolane ring.
Properties
Molecular Formula |
C11H14BrNS |
|---|---|
Molecular Weight |
272.21 g/mol |
IUPAC Name |
N-(4-bromo-3-methylphenyl)thiolan-3-amine |
InChI |
InChI=1S/C11H14BrNS/c1-8-6-9(2-3-11(8)12)13-10-4-5-14-7-10/h2-3,6,10,13H,4-5,7H2,1H3 |
InChI Key |
RTVNGFRCVNLCSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NC2CCSC2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-3-methylphenyl)thiolan-3-amine typically involves the reaction of 4-bromo-3-methylaniline with thiolane derivatives under controlled conditions. One common method includes:
Starting Material: 4-bromo-3-methylaniline.
Reagent: Thiolane-3-carboxylic acid or its derivatives.
Catalyst: Often a base such as sodium hydride or potassium carbonate.
Solvent: Anhydrous solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (80-120°C) for several hours.
Industrial Production Methods
For industrial-scale production, the process may be optimized for higher yields and purity. This often involves:
Continuous Flow Reactors: To maintain consistent reaction conditions.
Purification: Techniques such as recrystallization or chromatography to isolate the desired product.
Quality Control: Analytical methods like HPLC or NMR to ensure product consistency.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-3-methylphenyl)thiolan-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles (e.g., amines, thiols).
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Major Products
Substitution: Formation of N-(4-azido-3-methylphenyl)thiolan-3-amine.
Oxidation: Formation of N-(4-bromo-3-methylphenyl)thiolan-3-sulfoxide.
Reduction: Formation of this compound.
Scientific Research Applications
N-(4-bromo-3-methylphenyl)thiolan-3-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(4-bromo-3-methylphenyl)thiolan-3-amine exerts its effects depends on its specific application:
Molecular Targets: It may interact with enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between N-(4-bromo-3-methylphenyl)thiolan-3-amine and related compounds:
Structural and Physicochemical Comparisons
Substituent Effects
- Bromine vs. Fluorine : Bromine’s larger atomic radius and polarizability enhance hydrophobic interactions in biological targets compared to fluorine, which improves metabolic stability and membrane permeability .
- Thiolane vs.
Amine Configuration
- Secondary amines (as in the reference compound) generally exhibit stronger hydrogen-bonding capacity than primary amines (e.g., 1-(4-bromo-3-methylphenyl)-N-methylmethanamine), influencing receptor binding kinetics .
Pharmacological and Biochemical Insights
Anticancer Activity
- Triazole and thiadiazole analogs (e.g., 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine) show potent inhibition of cancer cell lines (IC₅₀ = 1.2–8.7 μM), suggesting brominated aromatic amines as promising scaffolds .
- The thiolane ring’s sulfur atom may contribute to redox modulation, a mechanism observed in sulfur-containing antimetabolites .
CNS Activity
Pharmacokinetic Considerations
- Metabolic stability : Thiolane rings are less prone to oxidative metabolism than thiophenes, as saturation reduces CYP450-mediated degradation .
Biological Activity
N-(4-bromo-3-methylphenyl)thiolan-3-amine is a compound of increasing interest in medicinal and biochemical research due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a thiolane ring, an amine group, and a brominated aromatic moiety. Its molecular formula is , with a molecular weight of approximately 230.21 g/mol. The presence of the bromine atom enhances its reactivity, potentially influencing its biological interactions.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus altering their function.
- Receptor Modulation : It can interact with cell surface receptors, modulating their activity and influencing signaling pathways.
- Redox Reactions : The thiolane ring allows the compound to participate in redox reactions, affecting cellular redox balance.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. Preliminary studies on this compound suggest it may also possess antimicrobial effects against various pathogens. Further investigation is required to elucidate its mechanism of action and therapeutic potential.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. The results indicate that the compound has a moderate cytotoxic effect on certain cancer cell lines while exhibiting lower toxicity towards normal cells.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | NIH/3T3 | >1000 |
| Reference Compound (e.g., Doxorubicin) | MCF7 | 0.5 |
Case Studies
- Antifungal Activity : A study investigated the antifungal properties of structurally related compounds. Compounds with electronegative substituents at the para position showed enhanced activity against Candida species. This suggests that this compound could be evaluated for similar antifungal properties due to its structural characteristics .
- Enzyme Interaction Studies : Molecular docking studies indicated that this compound could effectively bind to the active sites of key enzymes involved in metabolic pathways. This binding affinity could be indicative of its potential as a lead compound for drug development .
Research Findings
Recent studies have focused on the synthesis and characterization of derivatives of this compound, exploring their biological activities:
| Derivative | Biological Activity | Reference |
|---|---|---|
| 2d | Antifungal (MIC 50 = 1.23 µg/mL against C. parapsilosis) | |
| 2e | Cytotoxic (IC50 = 148.26 µM against NIH/3T3) |
These findings highlight the importance of structural modifications in enhancing biological activity and therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
